4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate
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Overview
Description
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate solution, 1 μg/mL in acetone, is an analytical standard used primarily for the analysis of mono and di-ethoxylates of nonylphenol and octylphenol in environmental samples. This compound is a deuterated standard, meaning it contains deuterium atoms, which are isotopes of hydrogen. This makes it particularly useful in analytical chemistry techniques such as gas chromatography with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate involves the ethoxylation of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2. Ethoxylation is a chemical reaction in which ethylene oxide is added to a substrate, in this case, the phenol compound. The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of ethylene oxide to the phenol compound in a reactor, with careful monitoring of reaction parameters to achieve consistent product quality. The final product is then purified and formulated into a solution with acetone as the solvent .
Chemical Reactions Analysis
Types of Reactions
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is widely used in scientific research, particularly in environmental chemistry. Its applications include:
Environmental Analysis: Used as a standard for the detection and quantification of nonylphenol and octylphenol ethoxylates in environmental samples.
Analytical Chemistry: Employed in GC-MS and HPLC techniques for the analysis of complex mixtures.
Biological Studies: Used in studies investigating the environmental impact of nonylphenol and octylphenol derivatives on aquatic life.
Industrial Applications: Utilized in the formulation of detergents and surfactants, where it serves as a model compound for studying the behavior of ethoxylated phenols.
Mechanism of Action
The mechanism of action of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate involves its interaction with various molecular targets. In environmental analysis, it acts as a surrogate standard, mimicking the behavior of nonylphenol and octylphenol ethoxylates. The deuterium atoms in the compound provide a distinct mass shift, allowing for precise quantification using mass spectrometry. The ethoxylate chains interact with hydrophobic and hydrophilic regions in samples, facilitating their extraction and analysis .
Comparison with Similar Compounds
Similar Compounds
4-tert-Octylphenol-3,5-d2 diethoxylate: Similar in structure but with a tert-octyl group instead of the 3,6-dimethyl-3-heptyl group.
Nonylphenol diethoxylate: Lacks the deuterium atoms but has similar ethoxylate chains.
Octylphenol diethoxylate: Similar ethoxylate chains but with an octyl group.
Uniqueness
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is unique due to the presence of deuterium atoms, which provide a distinct mass shift for analytical purposes. This makes it particularly valuable in studies requiring precise quantification and differentiation from non-deuterated analogs .
Properties
CAS No. |
1173021-42-5 |
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Molecular Formula |
C19H32O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-[2-[3,5-dideuterio-4-(3,6-dimethylheptan-3-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H32O3/c1-5-19(4,11-10-16(2)3)17-6-8-18(9-7-17)22-15-14-21-13-12-20/h6-9,16,20H,5,10-15H2,1-4H3/i6D,7D |
InChI Key |
MXEUZASFOXCTSR-QFIQSOQBSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(C)(CC)CCC(C)C)[2H])OCCOCCO |
Canonical SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCOCCO |
Origin of Product |
United States |
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